Methyl-D3 P-toluenesulfonate Methyl-D3 P-toluenesulfonate
Brand Name: Vulcanchem
CAS No.: 7575-93-1
VCID: VC21184060
InChI: InChI=1S/C8H10O3S/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3/i2D3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OC
Molecular Formula: C8H10O3S
Molecular Weight: 189.25 g/mol

Methyl-D3 P-toluenesulfonate

CAS No.: 7575-93-1

Cat. No.: VC21184060

Molecular Formula: C8H10O3S

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl-D3 P-toluenesulfonate - 7575-93-1

Specification

CAS No. 7575-93-1
Molecular Formula C8H10O3S
Molecular Weight 189.25 g/mol
IUPAC Name trideuteriomethyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C8H10O3S/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3/i2D3
Standard InChI Key VUQUOGPMUUJORT-BMSJAHLVSA-N
Isomeric SMILES [2H]C([2H])([2H])OS(=O)(=O)C1=CC=C(C=C1)C
SMILES CC1=CC=C(C=C1)S(=O)(=O)OC
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OC

Introduction

Chemical Identity and Structure

Methyl-D3 P-Toluenesulfonate (trideuteriomethyl 4-methylbenzenesulfonate) is characterized by its deuterated methyl group attached to a toluenesulfonate moiety. The compound possesses a distinct chemical structure that contributes to its utility in various applications.

Basic Identifiers

The compound is formally identified through several key parameters:

ParameterInformation
CAS Number7575-93-1
EINECS604-604-1
Molecular FormulaC₈H₇D₃O₃S
Alternate FormulaCH₃C₆H₄SO₃CD₃
Molecular Weight189.25 g/mol
Accurate Mass189.054
Unlabelled CAS Number80-48-8

Chemical Structure

Methyl-D3 P-Toluenesulfonate consists of a p-toluenesulfonic acid backbone esterified with a deuterated methyl group. The compound features:

  • A benzene ring with a methyl substituent at the para position

  • A sulfonate group attached to the benzene ring

  • A deuterated methyl group (CD₃) connected to the sulfonate oxygen

The structural representation can be described using various chemical notations:

Notation TypeRepresentation
SMILES[2H]C([2H])([2H])OS(=O)(=O)c1ccc(C)cc1
InChIInChI=1S/C8H10O3S/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3/i2D3
IUPAC NameTrideuteriomethyl 4-methylbenzenesulfonate

Physical and Chemical Properties

Methyl-D3 P-Toluenesulfonate exhibits specific physical and chemical characteristics that are relevant to its handling, storage, and application in research and industrial settings.

Physical Properties

The compound exists as a white solid at standard conditions with the following physical parameters:

PropertyValue
Physical StateWhite Solid
Boiling Point82-84°C (at 0.001 Torr)
Storage Temperature+4°C recommended
Shipping TemperatureRoom Temperature
Purity (commercial)>95% (HPLC) to 99 atom % D

Chemical Reactivity

Methyl-D3 P-Toluenesulfonate functions as a methylating agent, with the deuterium labeling providing a traceable marker for reaction mechanisms. Its chemical behavior is comparable to its non-deuterated analog, with the sulfonate group serving as an excellent leaving group in nucleophilic substitution reactions .

Synthesis and Preparation Methods

The preparation of Methyl-D3 P-Toluenesulfonate typically involves the reaction of deuterated methanol with p-toluenesulfonyl chloride under basic conditions.

Standard Synthetic Route

The most common preparation method involves:

  • Reacting deuterated methanol (CD₃OH) with p-toluenesulfonyl chloride

  • Conducting the reaction under basic conditions (typically using sodium hydroxide)

  • Performing the synthesis in an inert solvent system, often consisting of water, tetrahydrofuran, or a mixture thereof

The general reaction can be represented as:

CD₃OH + p-TsCl + NaOH → CD₃OTs + NaCl + H₂O

Alternative Synthesis Approaches

Alternative synthetic routes have been documented in patent literature, particularly for applications requiring high isotopic purity. These methods may involve different starting materials or reaction conditions to achieve specific deuteration patterns .

Applications and Uses

Methyl-D3 P-Toluenesulfonate serves various functions in research and industrial applications, particularly where isotopic labeling provides analytical advantages.

Laboratory and Research Applications

The compound finds significant use in several research contexts:

  • NMR Spectroscopy Studies: The deuterium labeling provides distinctive spectroscopic properties useful for tracking reaction mechanisms and pathways

  • Isotopic Labeling: As a deuterium-containing reagent, it enables the preparation of labeled compounds for metabolism studies, pharmacokinetic investigations, and other biomedical research applications

  • Synthetic Chemistry: Functions as a versatile methylating agent in organic synthesis, particularly where tracking the fate of the methyl group is important

Pharmaceutical and Medicinal Chemistry

In pharmaceutical research, Methyl-D3 P-Toluenesulfonate has demonstrated specific applications:

  • Antimalarial Research: Used in the preparation of rhodacyanine dyes with antimalarial properties

  • Deuterated Pharmaceutical Intermediates: Serves as a reagent for introducing deuterated methyl groups into pharmaceutical compounds, potentially altering their pharmacokinetic properties

Preparation of Labeled Compounds

The compound plays a crucial role in synthesizing various deuterium-labeled molecules:

  • Deuterated Methylamine: Serves as an intermediate in the preparation of methyl-d3-amine and its salts, which have applications in the synthesis of more complex labeled compounds

  • S-Adenosyl-L-methionine-d3: Used in the preparation of labeled SAM derivatives for biochemical studies

Hazard TypeClassification
GHS SymbolGHS05
Signal WordDanger
Hazard StatementsH314 (Causes severe skin burns and eye damage)
Precautionary StatementsP260-P280-P305+P351+P338
Supplier SpecificationsTypical Range
Purity95% to 99 atom % D
FormatNeat
Package Sizes1g to 500g
Price Range€37.00 to €2,228.00 (depending on quantity and purity)
Delivery Timeframe2-8 weeks (as of 2025)

Market Applications

The compound serves distinct market segments:

  • Research Chemicals: Primary market as a specialized reagent for academic and industrial research

  • Pharmaceutical Intermediates: Growing application in the synthesis of deuterated drug candidates

  • Analytical Standards: Used as reference materials in various analytical techniques

Analytical Characterization

Methyl-D3 P-Toluenesulfonate can be characterized and identified using various analytical techniques.

Spectroscopic Properties

The compound exhibits distinctive spectroscopic characteristics:

Mass Spectrometry

In mass spectrometry analysis, key fragment ions are observed at:

m/zRelative Intensity
155.0160999/387
187.0423999/393
109.064513/250
91.054288

These fragmentation patterns help confirm the identity and purity of the compound .

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